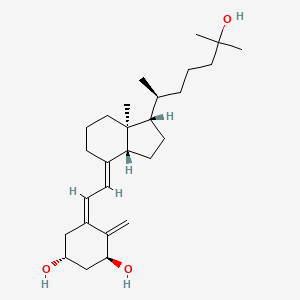

骨化三醇

概述

描述

Calcitriol, also known as 1,25-dihydroxycholecalciferol, is the active form of vitamin D. It is a hormone that plays a crucial role in calcium and phosphorus homeostasis in the body. Calcitriol is produced in the kidneys and is essential for maintaining healthy bones and teeth. It is also used as a medication to treat conditions such as hypocalcemia, hyperparathyroidism, and certain bone diseases .

科学研究应用

作用机制

骨化三醇通过与维生素D受体(VDR)结合发挥作用,VDR是一种核受体,充当转录因子。 与VDR结合后,骨化三醇与类维生素A X受体(RXR)形成异二聚体,然后与特定的DNA序列结合,调节各种基因的表达 . 该过程增强了膳食钙和磷从胃肠道的吸收,促进了肾小管对钙的重吸收,并刺激了骨骼中钙的释放 . 骨化三醇还调节细胞因子的作用,并调节免疫和炎症反应 .

安全和危害

未来方向

Vitamin D, including Calcitriol, has been linked to various non-communicable diseases beyond its traditional role in calcium homeostasis and bone metabolism . Therefore, there is a growing interest in vitamin D research field by the scientific community . This opens up new areas of research with potential clinical applications .

生化分析

Biochemical Properties

Calcitriol interacts with various enzymes and proteins. Its synthesis and degradation depend on the expression and activity of CYP27B1 and CYP24A1 cytochromes . Factors that modify these cytochromes’ expression and/or activity include calcitriol itself, parathyroid hormone, fibroblast growth factor 23, cytokines, calcium, and phosphate .

Cellular Effects

Calcitriol influences cell function by mediating its actions through the vitamin D receptor (VDR), a high-affinity ligand-activated transcription factor . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, calcitriol exerts its effects through binding interactions with the VDR . This binding leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcitriol can change over time. For instance, in patients with severe secondary hyperparathyroidism, a 6-month intravenous calcitriol therapy led to alterations in the calcium-parathyroid hormone curve .

Metabolic Pathways

Calcitriol is involved in vitamin D metabolism. It is produced in the body when vitamin D3 undergoes metabolism to 25-hydroxyvitamin D3 in the liver, and then is further metabolised to 1α,25-dihydroxyvitamin D3 in the kidney .

Subcellular Localization

It is known that calcitriol can influence the activity of various compartments or organelles through its interactions with the VDR .

准备方法

合成路线和反应条件: 骨化三醇可以通过多种方法合成。一种常见的方法包括在C-1和C-25位置羟基化维生素D3(胆钙化醇)。 该过程可以由来自农杆菌属的过氧化物酶等酶催化,该酶选择性地羟基化阿法骨化醇在C-25位置的C-H键,生成骨化三醇 . 另一种方法包括使用甲酸甲酯结晶,从粗骨化三醇制备骨化三醇 .

工业生产方法: 骨化三醇的工业生产通常包括从7-脱氢胆固醇合成维生素D3,然后羟基化生成骨化三醇。该过程需要精确控制反应条件,以确保高产率和纯度。 使用甲酸甲酯结晶是一种常见的工业方法,因为它简单且条件温和 .

化学反应分析

反应类型: 骨化三醇会发生各种化学反应,包括羟基化、氧化和还原。羟基化反应对其合成和活化特别重要。

常用试剂和条件: 骨化三醇合成中常用的试剂包括过氧化物酶等酶、甲酸甲酯以及各种羟基化剂。 反应通常在温和条件下进行,以防止化合物降解 .

主要形成的产物: 维生素D3羟基化产生的主要产物是骨化三醇。 其他产物可能包括中间体,例如阿法骨化醇和25-羟基维生素D3 .

相似化合物的比较

骨化三醇类似于其他维生素D代谢物,如骨化二醇(25-羟基维生素D3)和阿法骨化醇。 骨化三醇是维生素D最活跃的形式,对维生素D受体的亲和力最高 . 与主要用作维生素D状态标记物的骨化二醇不同,骨化三醇用于治疗与钙和磷失衡相关的疾病 . 阿法骨化醇是另一种活性维生素D类似物,具有与骨化三醇相似的生物活性,但具有更宽的治疗窗 .

结论

骨化三醇是一种重要的激素,在钙和磷的稳态、骨骼健康以及各种医疗应用中发挥着重要作用。它的合成、化学反应和作用机制使其成为科学研究和医学中一种独特而宝贵的化合物。

属性

| { "Design of the Synthesis Pathway": "The synthesis of Calcitriol involves the conversion of ergocalciferol to 1,25-dihydroxyvitamin D3 through a series of reactions.", "Starting Materials": [ "Ergocalciferol", "Sodium hydroxide", "Acetone", "Methanol", "Hydrochloric acid", "Chloroform", "Diethyl ether", "Activated alumina", "Tetrahydrofuran", "Trimethylsilyl chloride", "Triethylamine", "Methanesulfonyl chloride", "Sodium bicarbonate", "Methanol", "Water" ], "Reaction": [ "Ergocalciferol is first converted to 25-hydroxyvitamin D3 using sodium hydroxide and acetone.", "25-hydroxyvitamin D3 is then converted to 1,25-dihydroxyvitamin D3 using methanol and hydrochloric acid.", "The resulting mixture is extracted with chloroform and diethyl ether.", "The organic layer is washed with water and dried over activated alumina.", "The solvent is evaporated to give a crude product which is dissolved in tetrahydrofuran.", "Trimethylsilyl chloride and triethylamine are added to the solution to protect the hydroxyl groups.", "Methanesulfonyl chloride is then added to the solution to form the mesylate derivative.", "The protected hydroxyl groups are then deprotected using sodium bicarbonate and methanol.", "The resulting mixture is purified using chromatography to give the final product, Calcitriol." ] } | |

CAS 编号 |

32222-06-3 |

分子式 |

C27H44O3 |

分子量 |

416.6 g/mol |

IUPAC 名称 |

5-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/t18?,22?,23?,24?,25?,27-/m1/s1 |

InChI 键 |

GMRQFYUYWCNGIN-KHYGNENRSA-N |

手性 SMILES |

CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

规范 SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

外观 |

Solid powder |

颜色/形态 |

Colorless, crystalline solid White crystalline powde |

熔点 |

111-115 °C |

| 32222-06-3 | |

物理描述 |

White solid; [Merck Index] |

Pictograms |

Acute Toxic; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

Calcitriol will degrade during prolonged exposure to light. |

溶解度 |

Slightly sol in methanol, ethanol, ethyl acetate, THF. |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1 alpha, 25-dihydroxy-20-epi-Vitamin D3 1 alpha,25 Dihydroxyvitamin D3 1 alpha,25-Dihydroxycholecalciferol 1 alpha,25-Dihydroxyvitamin D3 1,25 dihydroxy 20 epi Vitamin D3 1,25 Dihydroxycholecalciferol 1,25 Dihydroxyvitamin D3 1,25(OH)2-20epi-D3 1,25-dihydroxy-20-epi-Vitamin D3 1,25-Dihydroxycholecalciferol 1,25-Dihydroxyvitamin D3 20-epi-1alpha,25-dihydroxycholecaliferol Bocatriol Calcijex Calcitriol Calcitriol KyraMed Calcitriol Nefro Calcitriol-Nefro D3, 1 alpha,25-Dihydroxyvitamin D3, 1,25-dihydroxy-20-epi-Vitamin D3, 1,25-Dihydroxyvitamin Decostriol KyraMed, Calcitriol MC 1288 MC-1288 MC1288 Osteotriol Renatriol Rocaltrol Silkis Sitriol Soltriol Tirocal |

蒸汽压力 |

1.2X10-12 mm Hg at 25 °C (est) |

产品来源 |

United States |

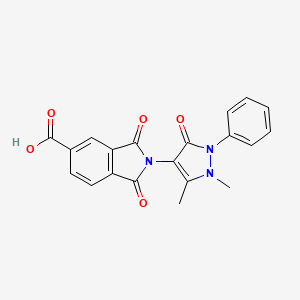

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

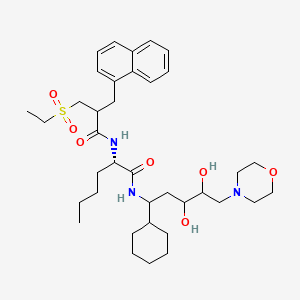

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)

![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)